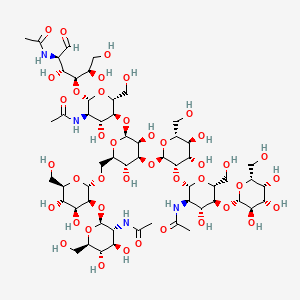

G-NGA2 N-Glycan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

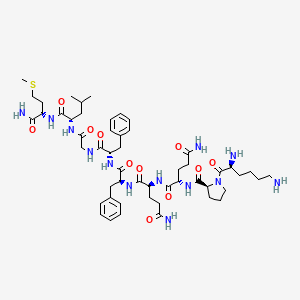

G-NGA2 N-Glycan is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a substructure of NA2 glycan and is found on many mammalian glycoproteins, including human immunoglobulin G. This compound is a part of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2, which are widely present on glycoproteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

G-NGA2 N-Glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis. This process involves a combination of high-performance liquid chromatography and glycosidase digestion . The preparation of N-glycans often requires enzymatic release followed by derivatization with fluorescent dyes for separation and detection .

Industrial Production Methods

In industrial settings, the preparation of N-glycans, including this compound, involves streamlined workflows to reduce preparation time. For example, the Agilent AdvanceBio Gly-X N-Glycan Preparation platform allows for the preparation of APTS-labeled N-glycans ready for analysis in approximately 2.5 hours .

Analyse Chemischer Reaktionen

Types of Reactions

G-NGA2 N-Glycan undergoes various chemical reactions, including glycosylation, hydrolysis, and enzymatic modifications. These reactions are essential for the synthesis and processing of N-glycans in biological systems .

Common Reagents and Conditions

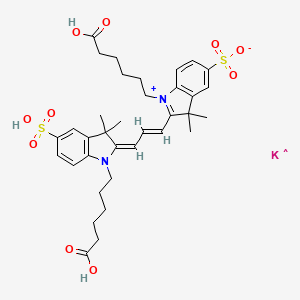

Common reagents used in the synthesis and modification of N-glycans include glycosyltransferases, glycosidases, and fluorescent dyes such as 8-aminopyrene-1,3,6-trisulfonate. The reactions typically occur under mild conditions to preserve the integrity of the glycan structures .

Major Products Formed

The major products formed from these reactions include various glycan structures with different degrees of branching and modifications. These products are crucial for studying the biological roles and molecular basis of N-glycans .

Wissenschaftliche Forschungsanwendungen

G-NGA2 N-Glycan has numerous scientific research applications across various fields:

Chemistry: It is used to study the structure and function of glycoproteins and their interactions with other molecules.

Biology: N-glycans play a significant role in protein folding, stability, and intercellular traffic.

Medicine: N-glycans are critical in the development of therapeutic proteins, including monoclonal antibodies.

Wirkmechanismus

G-NGA2 N-Glycan exerts its effects through its role in glycosylation, a post-translational modification process. N-glycans are attached to nascent glycoproteins and are processed and matured by various glycosidases and glycosyltransferases during protein transport. These modifications regulate the functions of target glycoproteins, including their folding, trafficking, and interactions with other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

A2 Glycan: A di-sialylated parent of NA2 glycan.

A1 Glycan: A mono-sialylated parent of NA2 glycan.

NA2 Glycan: A di-galactosylated parent of NGA2 glycan.

M3N2 Glycan: A substructure of NGA2 glycan.

Uniqueness

G-NGA2 N-Glycan is unique due to its asialo- and agalacto- structure, which distinguishes it from other N-glycans that may contain sialic acid or galactose residues. This unique structure allows it to serve specific roles in glycoprotein function and interactions .

Eigenschaften

Molekularformel |

C56H94N4O41 |

|---|---|

Molekulargewicht |

1479.3 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

InChI-Schlüssel |

ZWQQPAMISBLNAI-ZWMKEPOGSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)

![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)